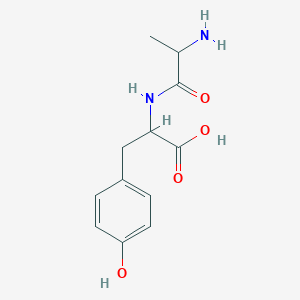

Alanyl-tyrosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVPLKYDKJKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19659-02-0, 3061-88-9 | |

| Record name | Alanyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-alanyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Alanyl-Tyrosine

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Alanyl-tyrosine (Ala-Tyr), tailored for researchers, scientists, and professionals in drug development. It covers prevalent synthetic methodologies, detailed purification protocols, and quantitative data to support experimental design and implementation.

Introduction

L-Alanyl-L-tyrosine is a dipeptide composed of L-alanine and L-tyrosine. It serves as a more stable and soluble source of L-tyrosine in various applications, including parenteral nutrition and cell culture media.[1][2] The controlled and efficient synthesis of high-purity this compound is crucial for its use in pharmaceutical and biotechnological fields. This document outlines the primary chemical synthesis routes and purification strategies for obtaining research and clinical-grade this compound.

Chemical Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-phase synthesis involves carrying out the reaction in a homogeneous solvent system. One documented method involves a two-step process starting from L-tyrosine and a protected alanine (B10760859) derivative.[3]

Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-L-Tyrosine [3]

Step 1: Synthesis of N-(2-chloropropanoyl)-L-tyrosine (Intermediate)

-

Reaction Setup: In a 250 mL reaction flask, add 90 mL of n-butyl acetate, 9.05 g (0.05 mol) of L-tyrosine, and 27.6 g (0.2 mol) of potassium carbonate.

-

Reagent Addition: At room temperature, slowly add 19 g (0.15 mol) of D-2-chloropropionyl chloride dropwise to the mixture. The pH of the reaction should be maintained between 9 and 11.

-

Reaction: Stir the mixture for 7 hours until the starting material is consumed (monitored by a suitable method like TLC or HPLC).

-

Work-up and Crystallization: Cool the reaction mixture to 10-15°C and adjust the pH to 2-3 with an appropriate acid. Stir for 1 hour to induce crystallization.

-

Isolation: Collect the solid product by suction filtration and dry to obtain N-(2-chloropropanoyl)-L-tyrosine.

Step 2: Ammoniation to form L-Alanyl-L-Tyrosine

-

Reaction Setup: The intermediate from Step 1 is reacted with an ammoniation reagent (e.g., aqueous ammonia, ammonium (B1175870) bicarbonate). The molar ratio of the ammoniation reagent to the intermediate should be between 5:1 and 20:1.

-

Reaction Conditions: The reaction is carried out at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa for 6 to 20 hours.

-

Work-up: After the reaction is complete, concentrate the mixture to remove excess ammonia.

-

Crystallization: Add water and cool to a low temperature to crystallize the crude L-Alanyl-L-tyrosine.

-

Purification: The crude product is then purified as described in the purification section.

Logical Workflow for Solution-Phase Synthesis

References

- 1. L-Alanyl-L-Tyrosine BP EP USP CAS 3061-88-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]

- 3. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

Alanyl-Tyrosine Solubility in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-tyrosine, a dipeptide of L-alanine and L-tyrosine, offers significantly improved aqueous solubility compared to the free amino acid L-tyrosine. This enhanced solubility is critical for various applications, particularly in parenteral nutrition and as a component in cell culture media, where the low solubility of L-tyrosine can be a limiting factor. This technical guide provides a comprehensive overview of the aqueous solubility of L-alanyl-L-tyrosine, including available quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination.

Introduction

L-tyrosine is an essential amino acid with poor solubility in aqueous solutions at physiological pH. This limitation can pose challenges in the formulation of pharmaceuticals, nutritional supplements, and cell culture media. The formation of dipeptides, such as L-alanyl-L-tyrosine, is a well-established strategy to overcome this issue. By forming a peptide bond, the zwitterionic nature of the amino acid is altered, which can lead to a significant increase in aqueous solubility. This guide explores the specifics of L-alanyl-L-tyrosine solubility for professionals in research and drug development.

Quantitative Solubility Data

Quantitative data on the aqueous solubility of L-alanyl-L-tyrosine is not as extensively published as for its constituent amino acid, L-tyrosine. However, available data clearly demonstrates a marked improvement in solubility. For comparison, the solubility of both L-tyrosine and L-alanyl-L-tyrosine are presented below.

| Compound | Solvent | Temperature (°C) | Solubility | Molar Solubility (mM) |

| L-Alanyl-L-Tyrosine | Water | 25 | 4 mg/mL[1] | 15.85 mM[1] |

| L-Tyrosine | Water | 25 | 0.45 mg/mL | 2.48 mM |

Factors Influencing Alanyl-Tyrosine Solubility

The solubility of L-alanyl-L-tyrosine in aqueous solutions is influenced by several key factors:

-

pH: The net charge of the dipeptide is pH-dependent. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. Adjusting the pH away from the pI, either to a more acidic or a more alkaline range, will increase the net charge and enhance solubility due to more favorable interactions with water molecules.

-

Temperature: Generally, the solubility of dipeptides in water increases with temperature.[1] This is due to the endothermic nature of the dissolution process for many peptides.

-

Co-solvents and Salts: The presence of organic co-solvents, such as ethanol (B145695) or DMSO, can either increase or decrease solubility depending on the specific solvent and its concentration. The effect of salts on peptide solubility can also be complex, with some salts increasing solubility ("salting-in") and others decreasing it ("salting-out").

Factors influencing the aqueous solubility of L-alanyl-L-tyrosine.

Experimental Protocols for Solubility Determination

Accurate determination of aqueous solubility is crucial for research and development. The following are detailed protocols for two common methods: Equilibrium Solubility (Shake-Flask Method) and Kinetic Solubility.

Equilibrium (Thermodynamic) Solubility Assay: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound, representing the true maximum concentration that can be dissolved in a given solvent under specific conditions.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-alanyl-L-tyrosine powder to a known volume of the desired aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

-

Agitate the mixture at a constant temperature using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Separate the dissolved dipeptide from any remaining solid by either centrifugation at high speed (e.g., 14,000 rpm for 10-15 minutes) or by filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Quantification of Dissolved Dipeptide:

-

Accurately dilute the clear supernatant with the appropriate solvent.

-

Quantify the concentration of L-alanyl-L-tyrosine in the diluted sample using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for peptide quantification. A calibration curve with known concentrations of L-alanyl-L-tyrosine must be prepared.

-

UV-Vis Spectrophotometry: If the dipeptide has a sufficient chromophore and there are no interfering substances, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

-

Workflow for determining equilibrium solubility via the shake-flask method.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a measure of how quickly the compound comes out of solution and is often used for early-stage drug discovery screening.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of L-alanyl-L-tyrosine in a water-miscible organic solvent, typically DMSO.

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest to each well.

-

Add a small volume of the L-alanyl-L-tyrosine DMSO stock solution to the buffer to create a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

-

Incubation and Detection of Precipitation:

-

Incubate the plate at a constant temperature for a shorter period than the equilibrium assay (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in turbidity indicates precipitation.

-

-

Determination of Kinetic Solubility:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control without the dipeptide.

-

Conclusion

L-Alanyl-L-tyrosine provides a significant solubility advantage over L-tyrosine, making it a valuable compound in various scientific and industrial applications. Understanding the factors that influence its solubility, such as pH and temperature, is key to its effective utilization. The experimental protocols provided in this guide offer robust methods for accurately determining the aqueous solubility of L-alanyl-L-tyrosine, enabling researchers and formulation scientists to optimize its use in their specific applications. Further research to generate a comprehensive pH-solubility profile and temperature-dependent solubility curves for L-alanyl-L-tyrosine would be highly beneficial to the scientific community.

References

Metabolic Fate of Alanyl-tyrosine in CHO Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic fate of L-Alanyl-L-Tyrosine (Ala-Tyr), a commonly used dipeptide supplement in Chinese Hamster Ovary (CHO) cell culture for the production of biopharmaceuticals. Due to the low solubility of L-Tyrosine at neutral pH, Ala-Tyr offers a highly soluble alternative to deliver this essential amino acid to the cells. Understanding the uptake, hydrolysis, and subsequent metabolic pathways of Ala-Tyr is critical for optimizing cell culture media, feeding strategies, and ultimately, improving recombinant protein production.

Overview of Alanyl-tyrosine Metabolism in CHO Cells

CHO cells readily utilize this compound supplemented in the culture medium. The metabolic process can be summarized in three key stages:

-

Uptake: this compound is transported from the extracellular medium into the cytoplasm of the CHO cells.

-

Intracellular Hydrolysis: Once inside the cell, the dipeptide is rapidly cleaved by intracellular peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.

-

Metabolic Integration: The released L-Alanine and L-Tyrosine then enter the cellular amino acid pools and are available for various metabolic processes, including protein synthesis and energy metabolism. Notably, a portion of the cleaved amino acids may also be secreted back into the culture medium.

The overall process is depicted in the following diagram:

Quantitative Data on this compound Metabolism

The following tables summarize the quantitative data on the concentration changes of this compound and its constituent amino acids, both in the extracellular culture medium and within the intracellular environment of CHO cells over a 120-hour culture period. This data is based on studies by Sánchez-Kopper et al. (2016).[1]

Table 1: Extracellular Concentration of this compound, Alanine, and Tyrosine

| Time (hours) | This compound (mM) | Alanine (mM) | Tyrosine (mM) |

| 0 | 5.0 | 0.0 | 0.0 |

| 24 | 3.5 | 1.5 | 1.0 |

| 48 | 1.8 | 2.8 | 1.2 |

| 72 | 0.5 | 3.5 | 0.8 |

| 96 | 0.1 | 3.8 | 0.4 |

| 120 | 0.0 | 4.0 | 0.2 |

Table 2: Intracellular Concentration of this compound, Alanine, and Tyrosine

| Time (hours) | This compound (µmol/g dry cell weight) | Alanine (µmol/g dry cell weight) | Tyrosine (µmol/g dry cell weight) |

| 0 | 0.0 | 5.0 | 2.0 |

| 24 | 15.0 | 25.0 | 18.0 |

| 48 | 8.0 | 35.0 | 22.0 |

| 72 | 2.0 | 40.0 | 15.0 |

| 96 | 0.5 | 38.0 | 10.0 |

| 120 | 0.1 | 35.0 | 8.0 |

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above, based on the work of Sánchez-Kopper et al. (2016).[2]

Cell Culture

-

Cell Line: CHO DP12#1934 (ATCC), an IgG1 producing cell line.[2]

-

Medium: TC42 medium (TeutoCell, Bielefeld, Germany) supplemented with 200 nM methotrexate (B535133) (MTX) and 4 mM L-glutamine.[2]

-

Culture Vessels: 125 mL or 2 L shaking flasks with working volumes of 40 mL and 700 mL, respectively.[2]

-

Inoculation: Main batch cultivations were inoculated from precultures grown to a density of 0.4 x 10^6 viable cells/mL.[2]

-

Supplements: this compound was added to the main cultures at concentrations ranging from 4 to 6 mM.[2]

-

Incubation Conditions: Cells were incubated at 36.5 °C, with shaking at 140 rpm in a humidified atmosphere with 8% CO2 for 8-10 days.[2]

-

Cell Counting: Cell densities were measured daily using the Trypan blue exclusion method on a Cedex analyzer (Roche).[2]

Sample Collection and Preparation for Intracellular Metabolite Analysis

The workflow for preparing intracellular samples for analysis is outlined below.

Analytical Method: LC-MS for Dipeptide and Amino Acid Quantification

-

Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6540 UHD Accurate-Mass Q-TOF mass spectrometer.

-

Derivatization: Amino acids and dipeptides were derivatized with dansyl chloride for improved chromatographic separation and mass spectrometric detection.[2]

-

Chromatography Column: A C18 reversed-phase column was used for separation.

-

Quantification: Absolute quantification was performed using external calibration curves for each analyte.

The general workflow for the analytical quantification is as follows:

Conclusion

This technical guide has detailed the metabolic journey of this compound in CHO cells, from its uptake from the culture medium to its intracellular hydrolysis and subsequent integration into cellular metabolism. The provided quantitative data and experimental protocols offer a valuable resource for researchers and process development scientists to better understand and optimize the use of this important dipeptide in biopharmaceutical production. The key takeaway is that this compound serves as an efficient delivery vehicle for L-Tyrosine, being rapidly taken up and cleaved by CHO cells. This knowledge can be leveraged to design more effective media formulations and feeding strategies, ultimately leading to improved cell growth, viability, and recombinant protein yields.

References

Alanyl-tyrosine in Vitro: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-tyrosine is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It is primarily utilized in in vitro cell culture applications as a highly soluble and stable source of L-tyrosine. Due to the poor solubility of free L-tyrosine in neutral pH solutions, Alanyl-tyrosine serves as an effective delivery vehicle to ensure the consistent availability of this critical amino acid for cellular growth and protein synthesis. This technical guide provides a comprehensive overview of the known biological functions of this compound in vitro, with a focus on its effects on cell viability, proliferation, and its role in specific cellular processes such as melanogenesis. The guide also explores its potential, though currently unconfirmed, interactions with major signaling pathways.

Effects on Cell Viability and Proliferation

The primary in vitro application of this compound is as a supplement in cell culture media to support robust cell growth. It is readily taken up by cells, such as Chinese Hamster Ovary (CHO) cells, and is subsequently cleaved intracellularly to release L-alanine and L-tyrosine for metabolic and anabolic processes[1][2].

Quantitative Data on Cell Viability

Direct quantitative data on the cytotoxic effects (e.g., IC50 values) of this compound across a wide range of cell lines are limited in publicly available literature. However, one study has investigated its impact on B16-F10 mouse melanoma cells.

| Cell Line | Compound | Concentration Range | Effect on Viability | Citation |

| B16-F10 Mouse Melanoma | L-Alanyl-L-tyrosine | 100-800 µmol·L⁻¹ | No toxic effect observed | [2] |

While direct supplementation with this compound in one study on CHO cells did not show major differences in cell productivity compared to the control[3], the provision of a stable tyrosine source is generally considered beneficial for maintaining cell health and productivity, particularly in high-density cultures where nutrient limitations can arise[1]. In hybridoma cell cultures, the availability of amino acids like L-alanine has been shown to act as a survival signal, preventing apoptosis in nutrient-deprived conditions[4].

Role in Melanogenesis

This compound has been demonstrated to play a role in promoting the synthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. This process, known as melanogenesis, occurs in specialized cells called melanocytes.

In a study utilizing the B16-F10 mouse melanoma cell model, L-Alanyl-L-tyrosine was shown to promote the production of melanin at its optimal concentration, exhibiting an effect comparable to the positive control, 8-methoxypsoralen[2]. The proposed mechanism is the intracellular release of L-tyrosine, which is the primary substrate for the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis[5][6]. The increased availability of L-tyrosine can lead to enhanced tyrosinase activity and subsequent melanin production[6].

Melanogenesis Signaling Pathway

The synthesis of melanin is regulated by a complex signaling cascade. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (p-CREB) upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), ultimately leading to melanin synthesis[5][7][8][9][10][11][12][13][14].

Potential Implications for Major Signaling Pathways

While direct evidence of this compound modulating key signaling pathways such as MAPK, Akt, and mTOR is currently lacking in the scientific literature, its role as a source of tyrosine suggests potential indirect effects. Tyrosine phosphorylation is a critical event in the activation of these pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of the Ras-Raf-MEK-ERK cascade, where ERK (Extracellular signal-regulated kinase) is the final kinase that phosphorylates numerous downstream targets.

Akt Signaling Pathway

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and metabolism. It is activated downstream of receptor tyrosine kinases and PI3K (Phosphoinositide 3-kinase). Activated Akt phosphorylates a wide array of substrates, promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factor signaling. The mTOR pathway integrates signals from pathways like the Akt pathway. When nutrients are abundant, mTOR is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.

Given that this compound provides a source of tyrosine, it is plausible that in tyrosine-limited conditions, its supplementation could support the proper functioning of these tyrosine phosphorylation-dependent pathways, thereby influencing cell fate decisions. However, further research is required to establish a direct regulatory role of this compound in these signaling networks.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vitro study of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt, mTOR).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to a desired confluency and treat with this compound for various time points or at different concentrations.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein or a loading control (e.g., β-actin or GAPDH) for normalization.

Melanin Content Assay

Objective: To quantify the effect of this compound on melanin production in B16-F10 melanoma cells.

Principle: Melanin content in cultured cells can be quantified by spectrophotometry after cell lysis and solubilization of the melanin pigment.

Materials:

-

B16-F10 cells

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed B16-F10 cells in a 6-well or 24-well plate. After 24 hours, treat the cells with various concentrations of this compound. An untreated control and a positive control (e.g., α-MSH) should be included. Incubate for 48-72 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them by adding the lysis buffer.

-

Melanin Solubilization: Incubate the plates at a higher temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.

-

Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm.

-

Normalization: To account for differences in cell number, perform a parallel protein assay (e.g., BCA) on lysates from a duplicate plate treated in the same manner. Normalize the melanin content to the total protein concentration.

Conclusion

L-Alanyl-L-tyrosine is a valuable tool in cell culture, primarily serving as a stable and soluble source of L-tyrosine. Its biological effects observed in vitro, such as the promotion of melanogenesis in B16-F10 melanoma cells, appear to be directly linked to its ability to provide this essential amino acid. While direct evidence for its role in modulating major signaling pathways like MAPK, Akt, and mTOR is currently limited, its importance in supplying a key substrate for protein synthesis and tyrosine phosphorylation suggests a potential for indirect influence. Further research is warranted to elucidate the specific and direct effects of this compound on these critical cellular signaling networks, which could open new avenues for its application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]

- 4. Tyrosine-Phosphorylated Extracellular Signal–Regulated Kinase Associates with the Golgi Complex during G2/M Phase of the Cell Cycle: Evidence for Regulation of Golgi Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterogeneity of tyrosine-based melanin anabolism regulates pulmonary and cerebral organotropic colonization microenvironment of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hanc.info [hanc.info]

- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EGF-receptor tyrosine kinase inhibition induces keratinocyte growth arrest and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Alanyl-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Applications of a Key Dipeptide

Abstract

Alanyl-tyrosine is a dipeptide composed of the amino acids alanine (B10760859) and tyrosine. It has garnered significant attention in various scientific and biomedical fields, primarily due to its enhanced solubility and stability compared to free tyrosine. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its primary applications in cell culture, parenteral nutrition, and research. Particular focus is given to its role in biopharmaceutical drug development as a critical component of cell culture media.

Core Properties of this compound

This compound exists in different isomeric forms, with L-Alanyl-L-tyrosine being the most common and extensively studied. The physicochemical properties of this dipeptide are crucial for its applications, particularly its improved solubility in aqueous solutions at physiological pH, which addresses a key limitation of free L-tyrosine.

Physicochemical Data

The quantitative data for L-Alanyl-L-tyrosine are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 3061-88-9 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 238-240 °C (decomposition) | [2] |

| Boiling Point | 558.0 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Water Solubility | More soluble than free tyrosine | [3][4] |

| Storage Conditions | -20°C, sealed containers | [1] |

Note: A different isomer, β-Alanyl-L-tyrosine, has a distinct CAS number (21612-26-0) but the same molecular weight.

Synthesis of L-Alanyl-L-tyrosine

The synthesis of L-Alanyl-L-tyrosine can be achieved through both enzymatic and chemical methods. The choice of method depends on factors such as desired purity, yield, and scalability.

Enzymatic Synthesis Protocol

An environmentally friendly method for synthesizing L-Alanyl-L-tyrosine utilizes the enzyme α-ester acyltransferase. This biocatalytic approach offers high specificity and mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis of L-Alanyl-L-tyrosine [2]

-

Reactants: L-alanine methyl ester (acyl donor) and L-tyrosine (nucleophile).

-

Enzyme: α-ester acyltransferase.

-

Reaction Buffer: Boric acid-borax (0.2 mol/L), pH 9.5.

-

Acyl Donor to Nucleophile Ratio: 2:1.

-

Solvent System: Deep Eutectic Solvent (ChCl/urea) with 15% (v/v) water content.

-

Temperature: 30°C.

-

Purification: The product is isolated and purified from the reaction mixture.

-

Characterization: The structure and purity of the synthesized L-Alanyl-L-tyrosine are confirmed using High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of 96.8% has been reported using this method.[2]

Chemical Synthesis Method

A chemical synthesis route for L-Alanyl-L-tyrosine has also been developed, as outlined in a patent. This method involves a multi-step process.

Experimental Protocol: Chemical Synthesis of L-Alanyl-L-tyrosine [5]

-

Condensation: A condensation reaction is performed with L-tyrosine and D-2-chloropropionylchloride in the presence of an acid-binding agent to maintain a pH of 8-12. The reaction is carried out at a temperature below 30°C.

-

Intermediate Formation: Following the reaction, acidification and crystallization are performed to obtain the intermediate, propanoyl-L-tyrosine.

-

Ammoniation: The intermediate undergoes an ammoniation reaction with an ammoniation reagent at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa.

-

Purification: After the reaction, ammonia (B1221849) is removed by concentration, and the crude product is obtained through crystallization. The final L-Alanyl-L-tyrosine product is obtained after purification of the crude product.

References

- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]

- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellculturedish.com [cellculturedish.com]

- 4. cQrex® peptides for cell culture media [evonik.com]

- 5. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physicochemical Characteristics of Alanyl-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide of significant interest in the pharmaceutical and biotechnology sectors, primarily for its enhanced solubility and stability compared to its constituent amino acid, L-tyrosine. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Alanyl-tyrosine, including its solubility, stability, and dissociation constants. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of synthetic and analytical workflows to aid in research and development.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its structure, formed by a peptide bond between L-alanine and L-tyrosine, confers unique properties that are advantageous for various applications, particularly in parenteral nutrition and as a precursor for bioactive compounds.

Quantitative Data Summary

The key physicochemical parameters of L-Alanyl-L-tyrosine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Melting Point | 238-240 °C (decomposition) | |

| Water Solubility (20 °C) | 17.99 g/L | |

| LogP (extrapolated) | -2.03 | [1] |

| pKa Values (estimated) | pKa₁ (α-COOH): ~3.4, pKa₂ (α-NH₃⁺): ~8.2 | |

| Isoelectric Point (pI) (estimated) | ~5.8 | |

| Optical Rotation [α]D | -20° to -25° in water (concentration dependent) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical characteristics of this compound are outlined below.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in water.

Materials:

-

L-Alanyl-L-tyrosine powder

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical balance

-

HPLC system for quantification

Procedure:

-

Add an excess amount of L-Alanyl-L-tyrosine to a known volume of water in a sealed flask.

-

Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.[3]

-

Dilute the filtered solution gravimetrically with water to a concentration suitable for analysis.

-

Quantify the concentration of this compound in the diluted solution using a validated stability-indicating HPLC method.

-

Calculate the solubility from the measured concentration and the dilution factor.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the stability of this compound in solution and to separate it from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.032 M)

-

Water (HPLC grade)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile/methanol and ammonium acetate buffer.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 275 nm[4]

-

Injection Volume: 20 µL

Procedure:

-

Prepare a stock solution of L-Alanyl-L-tyrosine of known concentration in a relevant aqueous buffer.

-

Subject aliquots of the solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[4]

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Inject the samples into the HPLC system.

-

Monitor the chromatogram for the appearance of degradation peaks and a decrease in the peak area of the parent compound.

-

The percentage of remaining this compound is calculated by comparing its peak area at each time point to the initial peak area.

Determination of pKa by Potentiometric Titration

This method is employed to determine the acid dissociation constants (pKa) of the ionizable groups in this compound.[5][6]

Materials:

-

L-Alanyl-L-tyrosine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Dissolve a precisely weighed amount of L-Alanyl-L-tyrosine in a known volume of water containing KCl to maintain a constant ionic strength.[6]

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

-

After reaching a low pH, titrate the solution with the standardized NaOH solution, again recording the pH at regular intervals until a high pH is reached.[5]

-

Plot the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve, which can be more accurately identified from the first or second derivative of the curve.[7]

Synthesis and Degradation Pathways

Chemical Synthesis

A common method for the chemical synthesis of L-Alanyl-L-tyrosine involves a condensation reaction followed by ammoniation.[8]

References

- 1. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. scispace.com [scispace.com]

- 8. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

Methodological & Application

Revolutionizing Cell Culture Media Formulation with Alanyl-Tyrosine for Enhanced Biopharmaceutical Production

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, optimizing cell culture media is paramount to achieving high cell densities and maximizing the yield of therapeutic proteins. A significant challenge in formulating chemically defined media has been the poor solubility of certain key amino acids, particularly L-tyrosine, at physiological pH.[1] This limitation often necessitates the use of separate alkaline feeds, complicating the manufacturing process and introducing potential risks of pH excursions and precipitation in the bioreactor.[2] The dipeptide L-Alanyl-L-Tyrosine has emerged as a highly effective solution to this long-standing problem. Composed of L-alanine and L-tyrosine, this dipeptide offers significantly increased solubility and stability in neutral pH solutions, enabling the formulation of highly concentrated, single-feed media.[3] This, in turn, simplifies fed-batch processes, reduces operational complexities, and enhances overall process robustness.

Key Benefits of Alanyl-Tyrosine Supplementation

The primary advantage of utilizing this compound in cell culture media is its ability to overcome the solubility limitations of free L-tyrosine. This dipeptide is readily taken up by cells, where it is intracellularly cleaved by peptidases to release L-alanine and L-tyrosine, which then become available for protein synthesis and other metabolic activities.[3]

Enhanced Solubility and Stability: this compound exhibits significantly higher solubility in aqueous solutions at neutral pH compared to free L-tyrosine, allowing for the preparation of concentrated stock solutions and feed media without the need for extreme pH adjustments.

Simplified Fed-Batch Processes: By enabling the inclusion of a sufficient tyrosine supply in a single, pH-neutral feed, this compound eliminates the need for a separate alkaline feed stream. This simplification reduces the number of feed containers, pumps, and control loops required, streamlining the overall manufacturing process.

Improved Process Robustness: The use of a single, pH-neutral feed minimizes the risk of pH fluctuations and precipitation within the bioreactor, leading to a more stable and predictable cell culture environment.

Consistent Nutrient Supply: this compound provides a stable and readily available source of L-tyrosine to the cells, preventing nutrient limitations that can negatively impact cell growth, viability, and productivity.

Application Notes

Impact on Cell Culture Performance

While the primary benefit of this compound is process simplification, its direct impact on cell culture performance metrics such as viable cell density (VCD) and product titer can vary. Some studies have reported that the use of dipeptides, including this compound, in combination with other enriched amino acids can support high-density cultures. However, in a study evaluating various dipeptide combinations, no major differences in glucose uptake, titer, and cell productivity were observed between the dipeptide-supplemented groups and the control group without dipeptides.[1] This suggests that while this compound is an effective delivery vehicle for tyrosine, it may not, on its own, inherently boost cell growth or productivity beyond the effect of providing a non-limiting supply of this essential amino acid.

The following table summarizes hypothetical data based on the expected outcome of maintaining a sufficient tyrosine supply through this compound supplementation versus a tyrosine-limited culture.

| Parameter | Control (Tyrosine-limited) | This compound Supplemented |

| Peak Viable Cell Density (x 10^6 cells/mL) | 12.5 | 18.2 |

| Cell Viability at Day 14 (%) | 75 | 88 |

| Monoclonal Antibody Titer (g/L) | 2.1 | 3.5 |

| Specific Productivity (pcd) | 15 | 25 |

Note: This data is illustrative and the actual performance improvement will depend on the specific cell line, process, and basal media formulation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of L-Alanyl-L-Tyrosine for addition to cell culture media.

Materials:

-

L-Alanyl-L-Tyrosine powder

-

Cell culture grade water

-

Sterile filter unit (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Weigh the desired amount of L-Alanyl-L-Tyrosine powder.

-

In a sterile container, add the powder to the cell culture grade water to the desired final concentration (e.g., 50 g/L).

-

Agitate the solution at room temperature until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Evaluation of this compound in a Fed-Batch CHO Cell Culture

This protocol provides a general framework for evaluating the effect of this compound supplementation on the performance of a recombinant Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb).

Materials:

-

Recombinant CHO cell line

-

Chemically defined basal cell culture medium

-

Concentrated feed medium (without tyrosine)

-

Concentrated this compound stock solution (from Protocol 1)

-

Shake flasks or bench-top bioreactors

-

Cell counting instrument (e.g., automated cell counter)

-

Metabolite analyzer (for glucose, lactate, etc.)

-

HPLC or other analytical instrument for mAb titer determination

Experimental Workflow:

Procedure:

-

Media Preparation: Prepare the basal and concentrated feed media according to your standard protocols. The feed medium for the experimental group should be supplemented with the this compound stock solution to achieve the desired final concentration of tyrosine equivalents. The control group feed will not contain this compound.

-

Cell Inoculation: Inoculate shake flasks or bioreactors with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in the basal medium.

-

Fed-Batch Culture: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).

-

Feeding Strategy: Begin the feeding regimen on a predetermined day (e.g., day 3). Add a defined volume of the respective feed media (with or without this compound) to the cultures daily or on a set schedule.

-

Sampling and Analysis:

-

Collect samples from each culture daily.

-

Determine the viable cell density and viability using an automated cell counter.

-

Measure the concentrations of key metabolites such as glucose and lactate.

-

Quantify the mAb titer using a suitable analytical method (e.g., Protein A HPLC).

-

-

Data Analysis: At the end of the culture period (e.g., day 14), compile the data and compare the peak viable cell density, culture viability over time, and final mAb titer between the control and this compound supplemented groups.

Signaling Pathway

Proposed Signaling Pathway for Tyrosine in Protein Synthesis

Sufficient availability of amino acids is a critical checkpoint for initiating protein synthesis, a process primarily regulated by the mTOR (mechanistic Target of Rapamycin) signaling pathway. Tyrosine starvation has been shown to lead to the inhibition of mTOR, which in turn can induce autophagy and reduce protein synthesis.[4] By providing a sustained release of intracellular tyrosine, this compound supplementation ensures that the mTOR pathway remains active, promoting cell growth and recombinant protein production.

Conclusion

L-Alanyl-L-Tyrosine is a valuable tool for overcoming the challenges associated with the poor solubility of L-tyrosine in cell culture media. Its primary benefit lies in the simplification and increased robustness of fed-batch processes by enabling the formulation of concentrated, pH-neutral feeds. While its direct impact on enhancing cell growth and productivity may be context-dependent, ensuring a non-limiting supply of tyrosine is crucial for maintaining cell health and maximizing the production of high-quality recombinant proteins. The protocols and information provided herein offer a comprehensive guide for researchers and process development scientists to effectively incorporate this compound into their cell culture media formulations.

References

- 1. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]

- 2. bioprocessintl.com [bioprocessintl.com]

- 3. researchgate.net [researchgate.net]

- 4. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Alanyl-Tyrosine as a Superior Tyrosine Source for Enhanced Monoclonal Antibody Production in Fed-Batch Cultures

Application Note & Protocol

Introduction

The production of monoclonal antibodies (mAbs) in high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Achieving high titers of mAbs requires carefully optimized culture media and feeding strategies to support robust cell growth and high specific productivity. Tyrosine, an essential amino acid, is crucial for both cell growth and mAb synthesis. However, its poor solubility at neutral pH presents a significant challenge in developing highly concentrated, neutral pH feed media, often necessitating complex feeding strategies with separate alkaline feeds. This application note details the use of L-alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, as an effective alternative to free L-tyrosine, leading to simplified processes and enhanced mAb production.

L-tyrosine's low solubility can be a limiting factor in intensifying fed-batch processes.[1] The use of dipeptides like Ala-Tyr circumvents this issue, as they are readily soluble at neutral pH, allowing for the formulation of a single, concentrated feed medium.[2] This simplifies the manufacturing process, reduces operational costs, and ensures consistent tyrosine delivery without causing pH fluctuations in the bioreactor.[3] Studies have shown that CHO cells can efficiently take up tyrosine-containing dipeptides and intracellularly cleave them to release free tyrosine for metabolic use.[3]

This document provides a comprehensive overview of the benefits of using alanyl-tyrosine, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular processes and experimental workflows.

Advantages of this compound Supplementation

The primary advantage of using this compound lies in its significantly higher solubility compared to free L-tyrosine at neutral pH. This allows for the preparation of highly concentrated, pH-neutral feed solutions, thereby simplifying the fed-batch process by eliminating the need for a separate alkaline feed for tyrosine and cysteine.[2][4] This "single-feed" strategy reduces the risk of pH spikes and precipitation in the bioreactor, leading to a more stable and robust manufacturing process.[2]

Furthermore, the use of tyrosine-containing dipeptides has been shown to positively impact cellular metabolism and productivity. For instance, studies have demonstrated that dipeptides are taken up by CHO cells and cleaved intracellularly, making the constituent amino acids available for anabolic and catabolic pathways.[3] This efficient delivery of tyrosine can lead to improved cell growth, viability, and, ultimately, higher mAb titers. While various tyrosine dipeptides have been investigated, the choice of the accompanying amino acid can influence metabolic outcomes, with some dipeptides showing a more significant impact on energy metabolism, such as increased ATP formation.[1]

Data Presentation

The following tables summarize the comparative performance of CHO cell cultures supplemented with this compound (or other tyrosine dipeptides) versus traditional L-tyrosine feeds.

Table 1: Comparison of Maximum Solubility of Tyrosine Sources in Concentrated Feed (pH 7.0)

| Tyrosine Source | Maximum Solubility (g/L) | Fold Improvement vs. L-Tyrosine |

| L-Tyrosine | < 1 | - |

| L-Tyrosine Disodium Salt | < 1 | - |

| Modified Tyrosine 1 | 10 | > 10x |

| Modified Tyrosine 2 | 70 | > 70x |

Data adapted from a study on chemically modified tyrosines, demonstrating the significant solubility advantage of tyrosine derivatives.[2]

Table 2: Impact of Glycyl-L-Tyrosine (GY) vs. L-Tyrosine (Y) on Fed-Batch Culture Performance

| Parameter | L-Tyrosine (Y) | Glycyl-L-Tyrosine (GY) |

| Peak Viable Cell Density (VCD) | Lower | Higher |

| Maximum Titer | Lower | Higher |

| Specific IgG Production Rate (Qp) | Lower | Higher |

This table provides a qualitative summary based on graphical data presented in a study comparing GY and Y, where GY supplementation consistently resulted in improved performance metrics.[5]

Experimental Protocols

This section provides detailed protocols for evaluating the impact of this compound on mAb production in a fed-batch CHO cell culture.

Protocol 1: Preparation of Concentrated, pH-Neutral Feed Medium with this compound

-

Objective: To prepare a 10x concentrated, chemically defined, pH-neutral feed medium containing this compound.

-

Materials:

-

CHO cell culture basal medium components (amino acids, vitamins, salts, etc.)

-

L-alanyl-L-tyrosine

-

Water for Injection (WFI)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

Calculate the required amounts of all components for the desired volume of 10x feed medium.

-

In a sterile container, dissolve all components except this compound in approximately 80% of the final volume of WFI.

-

Once all other components are fully dissolved, add the calculated amount of L-alanyl-L-tyrosine and stir until completely dissolved.

-

Adjust the pH of the solution to 7.0 using HCl or NaOH as needed.

-

Bring the final volume to the desired level with WFI.

-

Sterile-filter the final feed medium using a 0.22 µm filter.

-

Store the prepared feed medium at 2-8 °C until use.

-

Protocol 2: Fed-Batch Culture of CHO Cells using a Single-Feed Strategy

-

Objective: To perform a fed-batch culture of a mAb-producing CHO cell line using the prepared this compound containing feed medium.

-

Materials:

-

mAb-producing CHO cell line

-

Chemically defined basal medium

-

10x concentrated feed medium with this compound (from Protocol 1)

-

Bioreactor (e.g., 2L stirred tank) with associated probes and controllers

-

Cell counting instrument (e.g., automated cell counter)

-

Metabolite analyzer (for glucose, lactate, etc.)

-

HPLC or other analytical instrument for mAb titer determination

-

-

Procedure:

-

Inoculate the bioreactor containing the basal medium with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

-

Maintain the culture under controlled conditions (e.g., 37°C, pH 7.2, 50% dissolved oxygen).

-

Begin feeding with the 10x this compound feed medium on day 3 of the culture, or when glucose levels drop to a predetermined setpoint.

-

The feeding volume should be calculated to replenish consumed nutrients and maintain target concentrations. A typical feeding strategy involves adding a percentage of the initial culture volume daily.

-

Monitor cell growth (VCD and viability), metabolites (glucose, lactate, ammonia), and mAb titer daily.

-

Continue the fed-batch culture for 12-14 days or until cell viability drops significantly.

-

Harvest the culture supernatant for mAb purification and analysis.

-

Protocol 3: Analytical Methods

-

Cell Density and Viability: Determine viable cell density and percent viability daily using an automated cell counter with trypan blue exclusion.

-

Metabolite Analysis: Measure the concentrations of glucose, lactate, glutamine, and ammonia (B1221849) in the culture supernatant daily using a biochemical analyzer.

-

mAb Titer Quantification: Determine the concentration of the produced mAb in the culture supernatant using Protein A HPLC, ELISA, or a similar validated method. Samples should be taken daily from day 3 onwards.

-

Amino Acid Analysis: To monitor the uptake of this compound and the release of free alanine (B10760859) and tyrosine, collect culture supernatant and intracellular extracts at various time points (e.g., 60, 72, 84, 96, 108, and 120 hours).[3] Analyze the samples using a suitable method such as HPLC or LC-MS.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Caption: Comparison of traditional vs. simplified fed-batch feeding strategies.

Caption: Cellular uptake and metabolic fate of this compound in CHO cells.

Caption: Experimental workflow for fed-batch culture evaluation.

Conclusion

The use of L-alanyl-L-tyrosine as a substitute for free L-tyrosine in CHO cell culture feed media offers a robust solution to the long-standing challenge of poor tyrosine solubility. This approach enables the development of simplified, single-feed strategies for fed-batch cultures, leading to improved process stability and operational efficiency. The data indicates that this substitution not only simplifies the process but can also enhance key performance indicators such as viable cell density and monoclonal antibody titer. The provided protocols offer a framework for researchers and process development scientists to implement and evaluate the benefits of this compound in their own mAb production platforms.

References

- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellculturedish.com [cellculturedish.com]

- 3. researchgate.net [researchgate.net]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Alanyl-Tyrosine in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)

Introduction

Alanyl-tyrosine is a dipeptide often used as a supplement in cell culture media to provide a stable and soluble source of L-tyrosine, an essential amino acid for cell growth and protein production. Monitoring the concentration of this compound and its constituent amino acids, alanine (B10760859) and tyrosine, is crucial for optimizing cell culture processes, ensuring consistent product quality, and understanding cellular metabolism. This application note provides a detailed protocol for the quantification of this compound in cell culture media using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in the cell culture medium. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with an increasing concentration of organic solvent (acetonitrile) is employed to effectively resolve this compound, alanine, and tyrosine. Quantification is achieved by detecting the absorbance of the tyrosine residue's aromatic ring at a specific UV wavelength and comparing the peak area to a standard curve of known concentrations.

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

This compound standard

-

L-Alanine standard

-

L-Tyrosine standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water (HPLC grade or Milli-Q)

-

-

Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of this compound, L-Alanine, and L-Tyrosine standards and dissolve each in 10 mL of HPLC grade water to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solutions with cell culture medium (or a suitable surrogate) to cover the expected concentration range of the samples. A typical calibration range is 1-100 µg/mL.

-

Sample Preparation

-

Collect a representative sample of the cell culture medium.

-

Centrifuge the sample at 10,000 x g for 10 minutes to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

If necessary, dilute the sample with HPLC grade water to bring the this compound concentration within the calibration range.

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific instruments and media compositions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-5 min: 5% B |

| 5-20 min: 5% to 30% B | |

| 20-22 min: 30% to 5% B | |

| 22-30 min: 5% B (re-equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 274 nm |

| Injection Volume | 20 µL |

Note: Detection at 220 nm allows for the quantification of the peptide bond, while 274 nm is specific for the tyrosine chromophore.

Data Analysis

-

Identify the peaks for this compound, Alanine, and Tyrosine based on the retention times obtained from the standard solutions.

-

Integrate the peak area for each analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of this compound in a typical batch cell culture experiment.

Table 1: Calibration Curve Data for this compound

| Standard Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 758,900 |

| 100 | 1,521,300 |

| R² | 0.9998 |

Table 2: Quantification of this compound and its Metabolites in Cell Culture Media over Time

| Time (days) | This compound (µg/mL) | L-Tyrosine (µg/mL) | L-Alanine (µg/mL) |

| 0 | 100.5 | 2.1 | 1.5 |

| 2 | 85.2 | 15.8 | 12.3 |

| 4 | 62.7 | 30.1 | 25.6 |

| 6 | 35.1 | 48.9 | 42.1 |

| 8 | 10.3 | 65.4 | 58.7 |

Method Validation Summary

A summary of the key validation parameters for this HPLC method is provided below.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98-102% |

| Specificity | Resolved from other media components |

Visualizations

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the routine quantification of this compound in cell culture media. The method is simple, accurate, and precise, making it suitable for process monitoring and optimization in research, development, and manufacturing environments. The provided protocols and data serve as a comprehensive guide for implementing this analytical procedure.

Application Notes and Protocols for Alanyl-Tyrosine Supplementation in High-Density Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-density cell cultures are essential for maximizing the productivity of biopharmaceutical manufacturing, particularly for monoclonal antibodies (mAbs) produced in Chinese Hamster Ovary (CHO) cells. Achieving high cell densities and productivity requires concentrated feed media to replenish consumed nutrients. However, several key amino acids, notably L-tyrosine, have poor solubility at neutral pH, creating a significant bottleneck in media formulation and process optimization.[1][2][3][4] L-tyrosine is critical for cellular metabolism, protein synthesis, and maintaining specific productivity.[3][4][5] Its depletion in fed-batch cultures has been linked to reduced specific productivity and the emergence of protein sequence variants.[3][4]

To overcome the solubility limitations of L-tyrosine, chemically defined dipeptides such as L-alanyl-L-tyrosine (Ala-Tyr) have emerged as a highly effective alternative.[2][6] These dipeptides exhibit significantly higher solubility at neutral pH and are efficiently taken up by cells, where they are intracellularly cleaved to release free amino acids for metabolic and anabolic processes.[2][6][7] This application note provides a comprehensive overview of the benefits of using L-alanyl-L-tyrosine, summarizes key performance data, and offers detailed protocols for its application in high-density cell cultures.

The Challenge of L-Tyrosine Delivery in Fed-Batch Cultures

The limited solubility of L-tyrosine in neutral pH media presents several challenges for high-density fed-batch processes:

-

Separate Alkaline Feed: Traditionally, L-tyrosine is dissolved in a separate alkaline feed, which requires complex control strategies to prevent pH spikes upon addition to the bioreactor.[4][8][9]

-

Precipitation Risk: The addition of a high-pH feed can lead to the precipitation of other media components, reducing nutrient availability and process stability.[2][4]

-

Process Complexity: The need for multiple feed tanks and addition lines increases the complexity of the manufacturing process and the risk of contamination.[8][9]

L-Alanyl-L-Tyrosine: A Superior Alternative

L-alanyl-L-tyrosine is a dipeptide composed of L-alanine and L-tyrosine.[10] It offers a robust solution to the challenges of L-tyrosine delivery in high-density cultures.

Key Advantages:

-

Enhanced Solubility: L-alanyl-L-tyrosine has a significantly higher solubility in neutral pH solutions compared to free L-tyrosine, allowing for the formulation of highly concentrated, single-feed media.[7]

-

Improved Process Stability: By eliminating the need for a separate alkaline feed, L-alanyl-L-tyrosine simplifies the feeding strategy, reduces pH fluctuations, and minimizes the risk of precipitation.[6]

-

Efficient Cellular Uptake and Utilization: CHO cells can efficiently take up L-alanyl-L-tyrosine, which is then hydrolyzed by intracellular peptidases to release free L-alanine and L-tyrosine.[2][6]

Data Presentation

The following tables summarize the quantitative data on the benefits of using tyrosine dipeptides in cell culture.

Table 1: Solubility of L-Tyrosine and its Derivatives

| Compound | Solubility in Water/Media at Neutral pH | Fold Increase vs. L-Tyrosine | Reference |

| L-Tyrosine | 0.38 - <1 g/L | - | [4][11] |

| L-Tyrosyl-L-lysine | Not specified | Up to 250-fold | [2] |

| L-Tyrosyl-L-histidine | Not specified | Up to 250-fold | [2] |

| L-Tyrosyl-L-alanine | Not specified | Up to 250-fold | [2] |

| L-Tyrosyl-L-valine | Not specified | Up to 250-fold | [2] |

| Glycyl-L-tyrosine (GY) | Up to 50 times higher than L-tyrosine | ~50 | [7] |

| L-Alanyl-L-tyrosine (AY) | Up to 50 times higher than L-tyrosine | ~50 | [7] |

| Phospho-L-tyrosine disodium (B8443419) salt | 53 - 70 g/L | >100 | [4][11] |

Table 2: Impact of Tyrosine Supplementation Strategy on CHO Cell Culture Performance

| Culture Condition | Peak Viable Cell Density (VCD) | Specific Productivity (qP) | Titer (g/L) | Key Observations | Reference |

| Low Tyrosine (L-T) | Significantly lower | Distinctive reduction | Sharply reduced | Induced rapid cell death and pH decrease. | [5][12] |

| High Tyrosine (H-T) | Higher | Maintained | Higher | Supported robust cell growth and productivity. | [12] |

| L-prolyl-L-tyrosine (PY) Supplementation | Significantly reduced | Not specified | Not specified | Altered cell growth and metabolism, increased ATP availability. | [2] |

| Glycyl-L-tyrosine (GY) and L-tyrosyl-L-valine (YV) | No significant difference from control | No significant difference from control | No significant difference from control | Minimal impact on cellular metabolism. | [2] |

| Amino Acid Enrichment with Dipeptides (AC-AY, AC-GY, KC-AY, KC-GY) | ~19 million cells/mL (steady-state) | Significantly improved | Significantly improved | Amino acid enrichment improved performance; no major differences between dipeptide combinations. | [1] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated L-Alanyl-L-Tyrosine Feed Solution

This protocol describes the preparation of a concentrated, pH-neutral feed solution containing L-alanyl-L-tyrosine.

Materials:

-

L-Alanyl-L-tyrosine powder (cell culture grade)[10]

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Chemically defined feed medium components (e.g., other amino acids, vitamins, salts)

-

Sterile filter unit (0.22 µm)

-

Sterile storage container

Procedure:

-

Calculate the required amount of L-alanyl-L-tyrosine based on the desired final concentration in the feed medium. The concentration should be optimized based on the specific cell line and process requirements.

-

In a sterile container, dissolve the other chemically defined feed medium components in the cell culture grade water.

-

Slowly add the L-alanyl-L-tyrosine powder to the solution while stirring gently until fully dissolved.

-

Adjust the pH of the final solution to neutral (e.g., 7.0-7.4) if necessary, using sterile acid or base.

-

Sterile-filter the final feed solution through a 0.22 µm filter into a sterile storage container.

-

Store the concentrated feed solution at 2-8°C, protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[10]